4-环丙基-2-甲基苯甲酸

描述

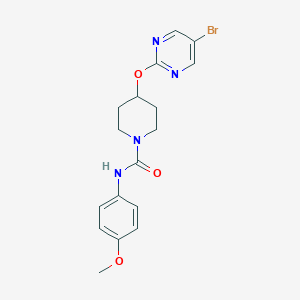

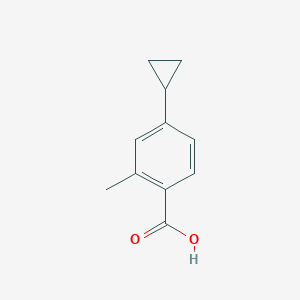

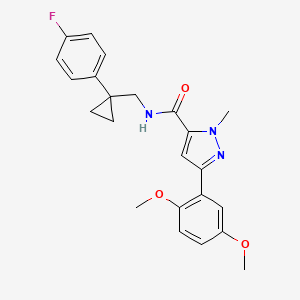

4-Cyclopropyl-2-methylbenzoic acid is a chemical compound with the molecular formula C11H12O2 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 4-Cyclopropyl-2-methylbenzoic acid involves a reaction with lithium hydroxide monohydrate in tetrahydrofuran and methanol at 70°C for 2 hours . The reaction mixture is stirred, and excess solvent is removed under reduced pressure. The aqueous layer is acidified with a 10% HCl solution and then extracted with ethyl acetate. The organic extracts are dried and concentrated to afford the title compound .Molecular Structure Analysis

The InChI code for 4-Cyclopropyl-2-methylbenzoic acid is 1S/C11H12O2/c1-7-6-9 (8-2-3-8)4-5-10 (7)11 (12)13/h4-6,8H,2-3H2,1H3, (H,12,13) . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis

The molecular weight of 4-Cyclopropyl-2-methylbenzoic acid is 176.22 . It is a solid at room temperature . The compound has a high gastrointestinal absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes .科学研究应用

环境监测和健康评估

与 4-环丙基-2-甲基苯甲酸相关的化合物的一个重要应用领域是环境健康研究。例如,对对羟基苯甲酸酯(对羟基苯甲酸的酯)和三氯生(与 4-环丙基-2-甲基苯甲酸具有结构相似性)的研究侧重于通过母乳评估人体暴露。一种已开发的方法利用在线固相萃取-高效液相色谱-串联质谱系统和峰聚焦来测量这些化合物的浓度,突出了此类化学物质在监测环境污染物及其对人类健康潜在风险中的重要性 (Ye 等人,2008)。

皮肤代谢和毒理学

已经对与 4-环丙基-2-甲基苯甲酸结构相关的对羟基苯甲酸酯的皮肤吸收和代谢进行了研究,以了解它们被皮肤酶水解以及皮肤暴露后的分布。这项工作对于评估含有此类化合物的化妆品和制药产品的安全性至关重要,它提供了对潜在局部毒性的见解以及迷你猪等动物模型是否适合这些研究 (Jewell 等人,2007)。

有机合成和催化

4-环丙基-2-甲基苯甲酸及其衍生物在有机合成中很有价值,特别是在邻苯二甲酸酯和二氢异香豆素的合成中。该领域的研究探索了环丙基苯甲酸在强质子酸作用下的转化,产生各种环状离子,随后合成邻苯二甲酸酯和二氢异香豆素,展示了这些化合物在合成有机化学中的多功能性 (Mochalov 等人,1998)。

材料科学和液晶

在材料科学中,4-环丙基-2-甲基苯甲酸的衍生物已被用于合成弯曲形状的介晶氧化二唑和噻二唑,促进了液晶材料的发展。这些化合物表现出向列相和近晶 A 介晶相,与显示技术和其他先进材料科学领域的应用相关 (Prajapati & Modi,2010)。

计算化学和药物设计

计算化学领域的研究也利用了与 4-环丙基-2-甲基苯甲酸相关的结构来研究供体/受体取代的铑卡宾在催化中的选择性。这些研究有助于理解环丙烷化和 C-H 官能化反应的机制,这对药物设计和合成至关重要 (Hansen 等人,2009)。

安全和危害

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding inhalation, contact with skin and eyes, and dust formation .

作用机制

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The cyclopropyl group may also influence the compound’s interaction with its targets due to its unique structural and chemical properties .

Biochemical Pathways

For instance, they can be synthesized through enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Pharmacokinetics

The pharmacokinetic properties of 4-Cyclopropyl-2-methylbenzoic acid suggest that it has high gastrointestinal absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -5.44 cm/s . These properties may impact the compound’s bioavailability and distribution in the body.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-Cyclopropyl-2-methylbenzoic acid. For instance, the compound’s reactions at the benzylic position can be influenced by the presence of other reactants and the reaction conditions .

属性

IUPAC Name |

4-cyclopropyl-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-6-9(8-2-3-8)4-5-10(7)11(12)13/h4-6,8H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTLOHPHMSYDEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-2-methylbenzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2933444.png)

![1'-(4-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2933448.png)

![2-Chloro-N-[(2R,3R)-2-(1-phenylimidazol-2-yl)oxolan-3-yl]propanamide](/img/structure/B2933456.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide](/img/structure/B2933459.png)

![1-methyl-2-[(pyrrolidin-2-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2933463.png)

![N-(3,5-dimethylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2933464.png)

![1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933465.png)